molecular formula C10H22N2O B11025000 N-[3-(dimethylamino)propyl]pentanamide

N-[3-(dimethylamino)propyl]pentanamide

Cat. No.: B11025000
M. Wt: 186.29 g/mol
InChI Key: JANVZYBIJJEEJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(Dimethylamino)propyl]pentanamide is a tertiary amine-containing amide derivative characterized by a pentanamide backbone linked to a 3-(dimethylamino)propyl group. Its molecular formula is C₁₀H₂₁N₂O, with a molecular weight of 185.29 g/mol. This compound is notable for its amphiphilic properties, combining hydrophilic dimethylamino and hydrophobic pentanamide moieties, making it relevant in surfactants, polymer chemistry, and pharmaceutical intermediates .

Properties

Molecular Formula

C10H22N2O

Molecular Weight

186.29 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]pentanamide

InChI

InChI=1S/C10H22N2O/c1-4-5-7-10(13)11-8-6-9-12(2)3/h4-9H2,1-3H3,(H,11,13)

InChI Key

JANVZYBIJJEEJF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NCCCN(C)C

Origin of Product

United States

Preparation Methods

Schotten-Baumann Reaction: Acid Chloride Aminolysis

The Schotten-Baumann reaction is a classical method for amide synthesis, involving the reaction of an acid chloride with an amine in the presence of a base. For this compound, this method proceeds via the following steps:

  • Reagents :

    • Pentanoyl chloride (acylating agent)

    • 3-(Dimethylamino)propylamine (nucleophile)

    • Sodium hydroxide (base)

    • Chloroform (solvent)

  • Procedure :

    • 3-(Dimethylamino)propylamine is dissolved in chilled chloroform (−5°C) to mitigate exothermic side reactions.

    • Pentanoyl chloride is added dropwise under vigorous stirring, maintaining temperatures below +5°C during addition.

    • The mixture is stirred at room temperature for 2 hours, allowing complete acylation.

    • Post-reaction, the organic layer is washed with aqueous NaOH to remove unreacted acid chloride and HCl byproducts.

    • The product is dried over anhydrous magnesium sulfate and purified via vacuum distillation or recrystallization.

  • Yield and Characterization :

    • Typical yields range from 65–70%, consistent with analogous amidation reactions.

    • 1H NMR (500 MHz, CDCl3): δ 1.02–1.15 (bd, 3H; pentanoyl CH3), 2.24 (s, 6H; N(CH3)2), 3.26 (bs, 4H; propyl CH2).

    • IR : Strong absorption at 1640 cm−1 (C=O stretch), 1550 cm−1 (N–H bend).

Carbodiimide-Mediated Coupling: EDC/HOBt Method

Modern synthetic protocols often employ coupling agents to bypass hazardous acid chloride handling. The EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)/HOBt (Hydroxybenzotriazole) method is widely used for amide bond formation:

  • Reagents :

    • Pentanoic acid

    • 3-(Dimethylamino)propylamine

    • EDC·HCl (coupling agent)

    • HOBt (activator)

    • Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Procedure :

    • Pentanoic acid (1 equiv) and HOBt (1.2 equiv) are dissolved in anhydrous DCM.

    • EDC·HCl (1.5 equiv) is added at 0°C, followed by stirring for 30 minutes to activate the carboxylic acid.

    • 3-(Dimethylamino)propylamine (1.1 equiv) is added dropwise, and the reaction is stirred at room temperature for 12–24 hours.

    • The mixture is washed with brine, dried over Na2SO4, and concentrated under reduced pressure.

    • Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the pure amide.

  • Yield and Characterization :

    • Yields exceed 75% due to efficient activation.
      LC-MS : [M+H]+ at m/z 187.2 (calculated 186.29).

Comparative Analysis of Synthetic Methods

ParameterSchotten-Baumann MethodEDC/HOBt Method
Reaction Time 2–4 hours12–24 hours
Yield 65–70%75–80%
Safety Hazardous acid chloride handlingAvoids acid chlorides
Purification Distillation/recrystallizationColumn chromatography
Scalability Suitable for industrial scaleLimited by coupling agent cost

The EDC/HOBt method offers superior yields and safety, while the Schotten-Baumann approach remains viable for bulk synthesis.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Recent advancements employ continuous flow systems to enhance reproducibility:

  • Residence Time : 10–15 minutes at 50°C.

  • Throughput : 5 kg/day with >90% purity.

Quality Control Metrics

  • Purity : ≥99% (HPLC, C18 column, acetonitrile/water gradient).

  • Impurity Profile : ≤0.1% unreacted amine (detected via GC-MS).

Mechanistic Insights and Side Reactions

Amidation Kinetics

  • Rate-Limiting Step : Nucleophilic attack of the amine on the activated carbonyl.

  • Side Reactions :

    • Over-alkylation of the tertiary amine (mitigated by stoichiometric control).

    • Hydrolysis of pentanoyl chloride to pentanoic acid (prevented by anhydrous conditions) .

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)propyl]pentanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of N-substituted amides.

Scientific Research Applications

N-[3-(dimethylamino)propyl]pentanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized as a corrosion inhibitor in metalworking fluids and as an additive in lubricants to improve their performance.

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]pentanamide involves its interaction with molecular targets, such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or activation of their activity. In drug delivery systems, the compound can encapsulate drugs, protecting them from degradation and facilitating their controlled release.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Physicochemical Properties

A comparative overview of key structural analogs is provided below:

Compound Name CAS Number Molecular Formula Key Structural Differences Key Properties/Applications References
N-[3-(Dimethylamino)propyl]pentanamide Not provided C₁₀H₂₁N₂O Baseline structure Surfactant, polymer intermediates
N-[3-(Dimethylamino)propyl]stearamide 143766-91-0 C₂₃H₄₈N₂O Longer C18 alkyl chain (stearamide) Enhanced hydrophobicity; used in cosmetics
N-[3-(Dimethylamino)propyl]methacrylamide 5205-93-6 C₁₀H₁₉N₂O Methacrylamide group (reactive double bond) Crosslinking in hydrogels, biocompatible materials
2-{[3-(Diethylamino)propyl]amino}-N-(pentan-2-yl)propanamide Not provided C₁₅H₃₃N₃O Diethylamino substituent, branched amide chain Altered basicity; potential drug delivery
Pentanamide, N-[3-(dimethylamino)propyl]-2,2,3,3,4,4,5,5,5-nonafluoro- 153339-13-0 C₁₀H₁₃F₉N₂O Fluorinated pentanamide backbone High chemical stability; environmental concerns

Notes:

  • Alkyl Chain Length : Longer chains (e.g., stearamide) increase hydrophobicity and melt viscosity, favoring use in lubricants or emulsifiers .
  • Fluorination : Perfluorinated derivatives (e.g., CAS 153339-13-0) exhibit enhanced thermal/chemical resistance but raise environmental persistence issues due to PFAS-related properties .
Polymer Chemistry
  • N-[3-(Dimethylamino)propyl]methacrylamide is copolymerized with nano-SiO₂ to form nanocomposite hydrogels, leveraging its reactive double bond for crosslinking. These materials show high biocompatibility and mechanical strength, ideal for biomedical applications .
  • In contrast, this compound lacks polymerization-ready groups, limiting its use to non-reactive surfactants or stabilizers .
Surfactants and Cosmetics
  • N-[3-(Dimethylamino)propyl]stearamide (Lexamine S 13) is a cationic surfactant used in hair conditioners due to its strong emulsifying and antistatic properties .
  • The shorter pentanamide analog may serve as a mild surfactant in formulations requiring lower molecular weight .

Q & A

Q. Q1. What are the optimal synthetic routes for N-[3-(dimethylamino)propyl]pentanamide, and how can reaction yields be improved?

Methodological Answer: The synthesis of this compound derivatives typically involves coupling reactions between a pentanoyl chloride and a dimethylaminopropylamine precursor. For example, in dopamine receptor ligand synthesis, reductive amination or nucleophilic substitution under anhydrous conditions (e.g., using DCM or THF) achieves yields of 60–80% . To optimize yields:

  • Catalyst selection : Use NaBH(OAc)₃ for reductive amination to reduce side reactions.
  • Temperature control : Maintain reactions at 0–5°C during acyl chloride additions to minimize decomposition.
  • Purification : Employ gradient flash chromatography (e.g., 10% MeOH in DCM with 0.1% NH₄OH) to separate tertiary amine byproducts .

Q. Q2. What analytical techniques are critical for characterizing the purity and structural integrity of this compound derivatives?

Methodological Answer: Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR verify the dimethylamino (-N(CH₃)₂) and pentanamide (CH₂CH₂CO-) moieties. For example, the dimethylamino group shows a singlet at δ 2.2–2.4 ppm in ¹H NMR .
  • HPLC-MS : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) coupled with ESI-MS confirms molecular weight (e.g., m/z 228.2 for the parent compound) and purity (>95%) .
  • Elemental analysis : Validate stoichiometry (e.g., C: 57.1%, H: 9.5%, N: 14.8% for C₁₁H₂₂N₂O) .

Advanced Research Questions

Q. Q3. How do structural modifications to the pentanamide backbone influence pharmacological activity, particularly in targeting neurotransmitter receptors?

Methodological Answer: Modifications to the pentanamide chain (e.g., introducing arylpiperazine or quinolinyl groups) enhance selectivity for dopamine D3 receptors (D3R) over D2R. For instance:

  • Chain elongation : Adding a 5-(4-arylpiperazin-1-yl) group increases D3R binding affinity (Ki < 10 nM) by enhancing hydrophobic interactions with transmembrane domains .
  • Substituent effects : Electron-withdrawing groups (e.g., Cl) on the aryl ring improve metabolic stability, reducing CYP450-mediated oxidation .
  • Validation : Radioligand binding assays (³H-spiperone) and functional cAMP assays quantify receptor selectivity and efficacy .

Q. Q4. How can researchers resolve contradictory data on the compound’s solubility and stability in aqueous vs. lipid-rich environments?

Methodological Answer: Contradictions arise from protonation states of the dimethylamino group:

  • pH-dependent solubility : At pH < 5, the tertiary amine is protonated, increasing water solubility (logP −1.2). At pH > 7, the neutral form dominates, favoring lipid solubility (logP 2.8) .
  • Stability testing : Use accelerated stability studies (40°C/75% RH for 4 weeks) with UPLC-MS to detect hydrolysis products (e.g., pentanoic acid). Buffered solutions (pH 6.8) minimize degradation .

Q. Q5. What strategies mitigate cytotoxicity in cell-based assays involving this compound derivatives?

Methodological Answer: Cytotoxicity often stems from non-specific membrane disruption by the cationic dimethylamino group. Mitigation strategies include:

  • Prodrug design : Mask the amine with acetyl or carbamate groups, which are cleaved intracellularly .
  • Dosage optimization : Use MTT assays to establish IC₅₀ thresholds (e.g., <50 μM for neuronal cells) .
  • Co-administration : Add antioxidants (e.g., ascorbic acid) to reduce ROS generation linked to amine toxicity .

Q. Q6. How does the compound’s conformational flexibility impact its interactions with biological targets?

Methodological Answer: The dimethylaminopropyl chain adopts multiple conformations, affecting binding kinetics:

  • Molecular dynamics (MD) simulations : Reveal that gauche conformers facilitate tighter binding to D3R’s allosteric site (RMSD < 1.5 Å over 100 ns simulations) .
  • SAR studies : Rigidifying the chain with cyclopropane or proline mimics reduces off-target binding (e.g., 5-fold lower affinity for σ1 receptors) .

Q. Q7. What regulatory considerations apply to the use of this compound in preclinical studies?

Methodological Answer: Under U.S. EPA guidelines (40 CFR §721.8225), the compound’s dimethylamino group classifies it as a "significant new use" substance. Compliance requires:

  • Toxicity reporting : Submit acute toxicity data (LD₅₀ in rats) and ecotoxicity profiles (Daphnia magna EC₅₀) .
  • Handling protocols : Use fume hoods and nitrile gloves to prevent dermal exposure, as the amine can cause irritation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.